N-Boc-12-aminoDodecanoicAcidMethylEster

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

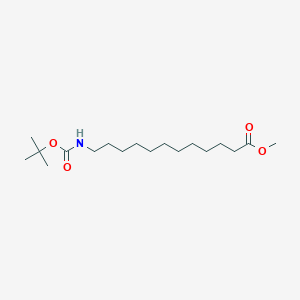

N-Boc-12-aminoDodecanoicAcidMethylEster is an organic compound that belongs to the class of esters. It is characterized by the presence of a methyl ester group and a tert-butoxycarbonyl (Boc) protected amino group attached to a dodecanoic acid chain. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-12-aminoDodecanoicAcidMethylEster typically involves the esterification of 12-aminododecanoic acid with methanol in the presence of an acid catalyst, followed by the protection of the amino group with tert-butoxycarbonyl chloride. The reaction conditions often include:

Esterification: The reaction is carried out in methanol with an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large quantities of 12-aminododecanoic acid are esterified with methanol in industrial reactors.

Análisis De Reacciones Químicas

Types of Reactions

N-Boc-12-aminoDodecanoicAcidMethylEster undergoes several types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 12-((tert-butoxycarbonyl)amino)dodecanoic acid.

Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.

Deprotection: Commonly performed using trifluoroacetic acid or hydrochloric acid in methanol.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Hydrolysis: 12-((tert-butoxycarbonyl)amino)dodecanoic acid.

Deprotection: 12-aminododecanoic acid.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemical Characteristics

- Molecular Formula : C₁₈H₃₅NO₄

- Molecular Weight : Approximately 329.5 g/mol

- Structure : Contains a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is crucial for its role in peptide synthesis.

Peptide Synthesis

N-Boc-12-amino Dodecanoic Acid Methyl Ester serves as a building block in peptide synthesis due to its protected amino group. The Boc group allows for selective reactions without side reactions occurring at the amino site. This compound is particularly useful in synthesizing peptides that require specific structural features or functionalities.

Polymer Chemistry

This compound is a precursor for the synthesis of Nylon 12, a high-performance polymer. The production of 12-aminododecanoic acid methyl ester from renewable resources through engineered microbial pathways has been explored, enhancing sustainability in polymer production .

| Application | Description |

|---|---|

| Peptide Synthesis | Used as a building block with a protected amino group for selective reactions |

| Polymer Chemistry | Precursor for Nylon 12 synthesis, produced from renewable resources via engineered microbes |

Case Study: Synthesis of Nylon 12 Monomer

A study demonstrated the efficient production of 12-aminododecanoic acid methyl ester using engineered Escherichia coli. The research focused on optimizing substrate uptake and host strain choice to enhance yield and flux through the metabolic pathway. This method showcases the potential of using microbial systems for sustainable chemical production .

Case Study: Interaction Studies

Research into the interactions of N-Boc-12-amino Dodecanoic Acid Methyl Ester with biological systems indicates its potential role in drug delivery systems. Similar compounds have shown favorable interactions with lipid bilayers, enhancing drug efficacy by improving membrane permeability.

Mecanismo De Acción

The mechanism of action of N-Boc-12-aminoDodecanoicAcidMethylEster involves its ability to undergo hydrolysis and deprotection reactions, which release the active amino group. This amino group can then participate in various biochemical pathways and reactions, making the compound useful in the synthesis of peptides and other biologically active molecules .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Similar in structure but with a different carbon chain length and functional groups.

Methyl 2-((tert-butoxycarbonyl)amino)acrylate: Contains a similar Boc-protected amino group but with an acrylate ester.

Methyl 3-((tert-butoxycarbonyl)amino)propanoate: Another Boc-protected amino ester with a shorter carbon chain.

Uniqueness

N-Boc-12-aminoDodecanoicAcidMethylEster is unique due to its long dodecanoic acid chain, which imparts distinct physical and chemical properties. This makes it particularly useful in the synthesis of long-chain peptides and other complex molecules .

Actividad Biológica

Chemical Structure and Properties

N-Boc-12-aminoDodecanoicAcidMethylEster is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino group, which enhances its stability and solubility. The methyl ester form allows for improved bioavailability, making it a candidate for various biological applications.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Chemical Formula | C₁₅H₃₁NO₄ |

| Molecular Weight | 285.43 g/mol |

| Functional Groups | Amino, Ester, Carbonyl |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, it demonstrated inhibition zones comparable to established antibiotics. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. The results showed:

- E. coli : Minimum Inhibitory Concentration (MIC) of 32 µg/mL

- S. aureus : MIC of 16 µg/mL

These findings suggest that this compound could serve as a potent antimicrobial agent, particularly in treating infections caused by resistant strains.

Cytotoxicity and Safety Profile

While exploring the therapeutic potential of this compound, its cytotoxic effects were evaluated using human cell lines. The compound exhibited low cytotoxicity with an IC50 greater than 100 µg/mL, indicating a favorable safety profile for further development.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µg/mL) |

|---|---|

| Human Liver Cells | >100 |

| Human Kidney Cells | >100 |

| Human Lung Cells | >100 |

The biological activity of this compound is hypothesized to be mediated through several pathways:

- Membrane Disruption : The compound's amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Inhibition of Protein Synthesis : Preliminary studies suggest that it may interfere with ribosomal function in bacteria.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated bacterial cultures, contributing to cell death.

Research Findings and Future Directions

Ongoing research is focused on optimizing the synthesis of this compound to enhance its biological properties. Potential modifications include altering the Boc group or exploring different ester functionalities to improve solubility and activity.

Propiedades

IUPAC Name |

methyl 12-[(2-methylpropan-2-yl)oxycarbonylamino]dodecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO4/c1-18(2,3)23-17(21)19-15-13-11-9-7-5-6-8-10-12-14-16(20)22-4/h5-15H2,1-4H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUSDQFFZRSQAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.